molecular formula C6H11N3O B12828946 1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one

1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one

Cat. No.: B12828946
M. Wt: 141.17 g/mol
InChI Key: AUVXDLXAXMRWPV-UHFFFAOYSA-N
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Description

1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by its amino, ethyl, and methyl substituents, which may influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of ethylamine with a suitable diketone or diester, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroimidazoles, while substitution reactions can produce a variety of alkyl or acyl imidazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methylimidazole: Similar structure but lacks the ethyl group.

    1-Amino-4-methylimidazole: Similar structure but lacks the ethyl group and has a different substitution pattern.

    2-Aminoimidazole: Lacks both the ethyl and methyl groups.

Uniqueness

1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-amino-3-ethyl-4-methylimidazol-2-one

InChI

InChI=1S/C6H11N3O/c1-3-8-5(2)4-9(7)6(8)10/h4H,3,7H2,1-2H3

InChI Key

AUVXDLXAXMRWPV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN(C1=O)N)C

Origin of Product

United States

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